![molecular formula C11H14BrN3O B2941647 5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine CAS No. 1156930-01-6](/img/structure/B2941647.png)
5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine is a chemical compound with the molecular formula C11H13BrN2O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromo-1H-benzo[d]imidazole with 3-methoxypropylamine under suitable conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the bromination and subsequent functionalization steps .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: The compound is used in research to understand its interactions with biological targets and pathways.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-1-methyl-1H-imidazole
- 5-Bromo-1-propyl-1H-imidazole
- 5-Bromo-1-(3-methoxyphenyl)-1H-imidazol-2-amine
Uniqueness
5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Biologische Aktivität
5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine is a chemical compound with the molecular formula C11H14BrN3O. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, making them significant in medicinal chemistry and other scientific fields. This compound is characterized by its unique substitution pattern, which imparts specific chemical and biological properties.
Chemical Structure and Properties
Property | Value |
---|---|
Molecular Formula | C11H14BrN3O |
IUPAC Name | 5-bromo-1-(3-methoxypropyl)benzimidazol-2-amine |
Molecular Weight | 284.15 g/mol |
CAS Number | 1156930-01-6 |
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-1H-benzo[d]imidazole with 3-methoxypropylamine under controlled conditions. This method ensures high yield and purity, often utilizing catalysts to facilitate the bromination and functionalization processes.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : Compounds like this can inhibit enzymes critical for various metabolic pathways, which may lead to therapeutic effects in diseases.
- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular responses.
Therapeutic Potential
Research indicates that benzimidazole derivatives possess a range of pharmacological activities, including:
- Antimicrobial Activity : Some studies have shown that similar compounds exhibit significant antimicrobial properties against various pathogens.
- Antitumor Effects : There is emerging evidence suggesting that benzimidazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
Case Studies and Research Findings
Recent studies have highlighted the biological implications of compounds structurally related to this compound:
- Anticancer Activity : A study demonstrated that related benzimidazole derivatives showed cytotoxicity against human tumor cell lines, indicating potential use in cancer treatment .
- Neuroprotective Effects : Research has suggested that certain derivatives can protect neuronal cells from oxidative stress, presenting opportunities for developing treatments for neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives:
Compound Name | Biological Activity |
---|---|
5-Bromo-1-methyl-1H-imidazole | Antimicrobial |
5-Bromo-1-propyl-1H-imidazole | Antitumor |
5-Bromo-1-(3-methoxyphenyl)-1H-imidazol-2-amine | Neuroprotective |
Unique Properties
The distinct substitution pattern of this compound may confer unique reactivity and biological activity compared to its analogs, making it a valuable candidate for further research in medicinal chemistry.
Eigenschaften
IUPAC Name |
5-bromo-1-(3-methoxypropyl)benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-16-6-2-5-15-10-4-3-8(12)7-9(10)14-11(15)13/h3-4,7H,2,5-6H2,1H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZTUGXOHKMBCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C2=C(C=C(C=C2)Br)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.